5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid
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Overview
Description
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid is a complex organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This is followed by further functionalization to introduce the 2-methylpropan-2-yl group and the oxycarbonylamino moiety.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
2-Methylthiophene-3-carboxylic acid: Another thiophene derivative with a methyl group at the 2-position.
5-Aminomethylthiophene-3-carboxylic acid: A compound with an amino group instead of the oxycarbonylamino moiety.
Uniqueness
5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid is unique due to the presence of the 2-methylpropan-2-yl group and the oxycarbonylamino moiety, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-5-8-4-7(6-17-8)9(13)14/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOGEIJNDRAPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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